4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrrole and thiazole rings are then coupled to a benzamide derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).
Major Products
Oxidation Products: Pyrrole-2,5-diones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets such as receptors and enzymes, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of these proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)aniline
- 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)phenol
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(14-3-5-16(6-4-14)21-9-1-2-10-21)20-15-7-11-22(13-15)18-19-8-12-24-18/h1-6,8-10,12,15H,7,11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFLZUFBGDPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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